
3-Methoxy-2-naphthoic acid
Overview
Description
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a methoxy group at the third position of the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid through a methylation process. The methylation is typically carried out using methylating agents such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Oxidation
3-Hydroxy-7-methoxy-2-naphthoic acid, which has a similar structure to 3-Methoxy-2-naphthoic acid, can undergo oxidation at the hydroxyl group to form quinones. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typically used to perform this reaction.
Reduction
This compound can be reduced under various reaction conditions :
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In the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid .
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Using Li, NH4Cl, and anhydrous FeCl3 to afford 3-methoxy-1,2-dihydro-2-naphthoic acid .
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In anhydrous ether, liquid ammonia, lithium wire, and anhydrous ethanol to afford 1,2,3,4-tetrahydro-2-naphthoic acid .
The carboxylic acid group of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, which has a similar structure to this compound, can be reduced to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid can be created through the esterification of naphthalene-2,3-dicarboxylic acid. Reacting naphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid is one method for accomplishing this.
Nucleophilic Substitution
3-Methoxy-2-naphthoyl chloride can undergo nucleophilic substitution due to the carbonyl chloride group's high reactivity towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Reagents such as alcohols, amines, and thiols can react with 3-Methoxy-2-naphthoyl chloride under mild to moderate conditions. The methoxy group of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid can be substituted with other functional groups through nucleophilic substitution reactions using sodium hydride in dimethylformamide.
Hydrolysis
3-Methoxy-2-naphthoyl chloride hydrolyzes in the presence of water to form this compound and hydrochloric acid.
Friedel-Crafts Acylation
3-Methoxy-2-naphthoyl chloride can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Role in DNA Binding
The naphthoate groups in compounds like N1999A2, kedarcidin, azinomycins A, and B play a significant role in DNA intercalation, as well as non-intercalative DNA binding interactions .
O-Methylation
NcsB1 catalyzes the methylation at the free hydroxy group of dihydroxynaphthoic acids .
Scientific Research Applications
Analytical Chemistry
Extraction and Determination of Metals:
One of the notable applications of 3-methoxy-2-naphthoic acid is in the extraction and spectrophotometric determination of vanadium (V). This method utilizes a derivative of the acid, specifically N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho] hydroxamic acid, which forms a complex with vanadium that can be quantified using spectrophotometry. This technique demonstrates the compound's utility in trace metal analysis, which is crucial for environmental monitoring and industrial applications .
Chromatographic Applications:
The compound has also been employed in chromatography for separating various organic compounds. Its ability to form stable complexes enhances the efficiency of separation processes, making it valuable in both research and industrial labs .
Medicinal Chemistry
Antihyperglycemic Activity:
Research has identified that derivatives of naphthoic acids, including this compound, exhibit antihyperglycemic properties. In studies involving diabetic mouse models, these compounds demonstrated significant reductions in blood glucose levels, suggesting potential applications in treating type 2 diabetes mellitus .
NMDA Receptor Modulation:
this compound has been studied for its effects on N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions. The compound's derivatives were shown to modulate these receptors' activity, offering insights into developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Synthesis of Polymers:
In material science, this compound serves as a precursor for synthesizing various polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to the development of novel materials with specific properties suitable for applications in coatings, adhesives, and composites .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-2-naphthoic acid involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that are studied to understand enzyme kinetics and mechanisms. The methoxy group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 2-Naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 4-Methyl-1-naphthoic acid
Comparison: 3-Methoxy-2-naphthoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 3-hydroxy-2-naphthoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility characteristics. The methoxy group in this compound makes it more hydrophobic and can influence its interactions in organic synthesis and biochemical applications .
Biological Activity
3-Methoxy-2-naphthoic acid (C12H10O3), a derivative of naphthoic acid, exhibits notable biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
This compound is characterized by the presence of a methoxy group at the third position of the naphthalene ring. It is primarily utilized as an intermediate in organic synthesis and has implications in biochemical assays and pharmaceutical research .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interactions : This compound can act as an enzyme inhibitor or activator depending on the context. For instance, it has been shown to influence vascular smooth muscle cells by modulating protein synthesis pathways induced by angiotensin II, which may help prevent vascular remodeling and hypertension.
- Cell Signaling Modulation : It affects cellular processes including gene expression and metabolism. The compound's ability to interact with specific enzymes allows it to participate in various metabolic pathways, potentially leading to therapeutic benefits in cardiovascular diseases .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been shown to suppress cancer cell proliferation by inhibiting NF-κB signaling pathways, which are critical in tumorigenesis. This inhibition downregulates gene products associated with cancer progression .
Table 1: Summary of Anticancer Effects
Cardiovascular Effects
In studies involving animal models, this compound demonstrated potential benefits in reducing vascular remodeling and hypertension at lower doses. This suggests its utility in managing cardiovascular conditions through modulation of vascular smooth muscle cell activity .
Case Studies
- Vascular Smooth Muscle Cells : In vitro studies revealed that treatment with this compound attenuated protein synthesis induced by angiotensin II, indicating a protective effect against hypertension-related changes in vascular cells.
- Cancer Cell Lines : Various studies have assessed the impact of this compound on different cancer cell lines, revealing its ability to induce apoptosis and inhibit cell growth through multiple signaling pathways .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary data suggest that this compound has a moderate toxicity profile, necessitating further investigation into its safety for therapeutic use .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Methoxy-2-naphthoic acid in laboratory settings?
- Methodological Answer : A standard synthesis involves esterification of 3-hydroxy-2-naphthoic acid phenylester with methyl iodide (MeI) in 2-butanone under reflux conditions using potassium carbonate (K₂CO₃) as a base. This yields this compound in ~70% yield after recrystallization . Alternative routes may involve direct methoxylation of 2-naphthoic acid derivatives, though solvent selection and reaction time must be optimized to avoid side reactions.
Q. How can researchers ensure purity and characterize this compound post-synthesis?
- Methodological Answer : Purity can be verified via high-performance liquid chromatography (HPLC) with a detection threshold of ≥98% . Structural confirmation requires techniques like X-ray crystallography (monoclinic crystal system, space group P1lc) to resolve bond angles and torsional parameters . Melting point analysis (133–136°C) and FT-IR spectroscopy (C=O and O–CH₃ stretches) are critical for preliminary characterization .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : The compound is classified under GHS Category 2 for skin/eye irritation (H315/H319). Researchers must use local exhaust ventilation, wear nitrile gloves, chemical safety goggles, and lab coats to minimize exposure. Contaminated waste should be disposed of per regional hazardous waste regulations .
Advanced Research Questions
Q. How does the photophysical behavior of this compound compare to its structural analogs?
- Methodological Answer : Unlike 3-hydroxy-2-naphthoic acid, which exhibits excited-state intramolecular proton transfer (ESIPT) in alkaline media, the methoxy derivative lacks proton-donating groups, suppressing ESIPT. Fluorescence studies in polar solvents (e.g., ethanol) show Stokes shifts dependent on solvent polarity, with emission maxima around 400–450 nm . Time-resolved fluorescence decay analysis can quantify non-radiative transitions influenced by substituent electronic effects.
Q. What structural insights can crystallographic data provide for optimizing derivative synthesis?
- Methodological Answer : X-ray diffraction reveals a planar naphthalene backbone with a dihedral angle of 15° between the methoxy and carboxylic acid groups. This steric arrangement influences reactivity in electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT/CIS) can predict substituent effects on electronic properties and guide functionalization strategies .
Q. How can researchers resolve contradictions in reported decomposition temperatures and stability?
- Methodological Answer : Thermal gravimetric analysis (TGA) under inert atmospheres is recommended to study decomposition pathways. Conflicting data may arise from impurities or polymorphic forms. For instance, unreacted starting materials (e.g., residual MeI) can lower observed decomposition thresholds. Stability under UV light or oxidative conditions should also be tested via accelerated aging studies .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities like unreacted 3-hydroxy precursors or methyl ester byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) at high field strengths (≥400 MHz) resolves overlapping signals from structurally similar contaminants. Method validation should include spike-recovery experiments to ensure accuracy .
Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding with the carboxylic acid group. In aqueous alkaline conditions (pH > 10), deprotonation enhances solubility but may reduce reactivity in Pd-catalyzed couplings. Solvent screening via Hansen solubility parameters (HSP) can optimize reaction yields while minimizing side products like dimerization .
Data Contradiction and Optimization Questions
Q. Why do some studies report conflicting fluorescence quantum yields for this compound?
- Methodological Answer : Variations in quantum yield (Φ) arise from solvent purity, excitation wavelength, and sample preparation. For example, trace water in DMSO can quench fluorescence. Standardizing measurement conditions (e.g., degassed solvents, matched cuvette path lengths) and using reference dyes (e.g., quinine sulfate) improves reproducibility .
Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?
- Methodological Answer : Short reaction times (<2 hours) and inert atmospheres (N₂/Ar) reduce thermal degradation. Catalytic additives (e.g., p-toluenesulfonic acid) can lower required temperatures for esterification or amidation. Differential scanning calorimetry (DSC) identifies exothermic decomposition thresholds to establish safe operating ranges .
Properties
IUPAC Name |
3-methoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQQRFTCVDODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061259 | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-62-5 | |
Record name | 3-Methoxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-2-naphthoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXY-3-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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